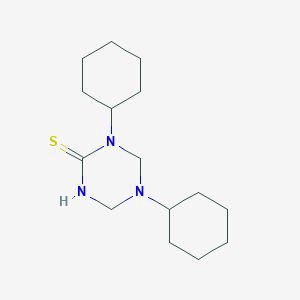
N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide, also known as MBP, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. MBP belongs to the class of benzothiazole compounds, which have been shown to possess a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. In
作用机制
The mechanism of action of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide is not fully understood, but it is believed to involve the inhibition of protein kinase activity. Protein kinases are enzymes that play a crucial role in cell signaling and are often overexpressed in cancer cells. By inhibiting protein kinase activity, N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide can disrupt the signaling pathways that promote cancer cell growth and survival.
Biochemical and Physiological Effects
N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a key mechanism for the elimination of cancer cells. It also inhibits the migration and invasion of cancer cells, which are essential for the metastasis of cancer. In addition, N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
实验室实验的优点和局限性
One advantage of using N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide in lab experiments is its potent antitumor activity, which allows for the evaluation of its effectiveness in various cancer models. N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, one limitation of using N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo.
未来方向
There are several future directions for research on N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide. One area of interest is the development of new formulations of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide that improve its solubility and bioavailability. Another area of interest is the evaluation of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide in combination with other anticancer agents, which may enhance its therapeutic effects. Additionally, the identification of the specific protein kinases targeted by N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide could provide insights into its mechanism of action and lead to the development of more targeted therapies for cancer.
合成方法
The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide involves the reaction of 2-methyl-1,3-benzothiazole-6-carboxylic acid with piperidine and thionyl chloride. The resulting compound is then treated with N-methylmorpholine to obtain N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide. The yield of N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide can be improved by optimizing the reaction conditions and using high-quality reagents.
科学研究应用
N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to possess potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer cells. N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide has also been shown to inhibit the growth of drug-resistant cancer cells, making it a promising candidate for the development of new cancer therapies.
属性
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-10-15-12-6-5-11(9-13(12)19-10)16-14(18)17-7-3-2-4-8-17/h5-6,9H,2-4,7-8H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEULPQSWNYNREC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1-piperidinecarboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B5880601.png)

![methyl 3-{[3-(4-methoxyphenyl)acryloyl]amino}-2-thiophenecarboxylate](/img/structure/B5880625.png)

![5-(acetyloxy)-2-{[(4-methoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B5880634.png)


![N'-{[(4-bromophenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5880666.png)
![N'-[2-(3,5-dimethylphenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5880669.png)



